molecular formula C20H17ClN2O3 B10868037 6-chloro-4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

6-chloro-4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B10868037
M. Wt: 368.8 g/mol
InChI Key: RERGLBXXLALFLT-UHFFFAOYSA-N
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Description

6-chloro-4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:

    Benzoxazinone Ring: The core structure consists of a benzoxazinone ring, which combines a benzene ring with an oxazinone (a five-membered ring containing oxygen and nitrogen).

    Indole Moiety: Attached to the benzoxazinone ring is an indole group, characterized by the indole nucleus (a six-membered ring containing nitrogen) with a dimethyl substitution.

    Chlorine Atom: The chlorine atom at position 6 adds further complexity.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis: One method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst.

    Other Approaches: Additional synthetic routes may involve variations of indole-forming reactions, such as cyclizations or condensations.

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The indole moiety can undergo oxidation reactions, leading to various products.

    Reduction: Reduction of the carbonyl group in the benzoxazinone ring may occur.

    Substitution: Chlorine substitution reactions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution conditions (e.g., using sodium hydroxide or ammonia).

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Medicinal Chemistry: It serves as a starting point for designing potential drug candidates.

Biology and Medicine::

    Biological Activity: Investigating its biological effects, including potential anticancer properties.

    Drug Development: Researchers explore derivatives for drug development.

Industry::

    Fine Chemicals: Used in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

6-chloro-4-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C20H17ClN2O3/c1-12-20(14-5-3-4-6-15(14)22(12)2)17(24)10-23-16-9-13(21)7-8-18(16)26-11-19(23)25/h3-9H,10-11H2,1-2H3

InChI Key

RERGLBXXLALFLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)COC4=C3C=C(C=C4)Cl

Origin of Product

United States

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